5-Methylisothiazole-3-carboxylic acid

Descripción

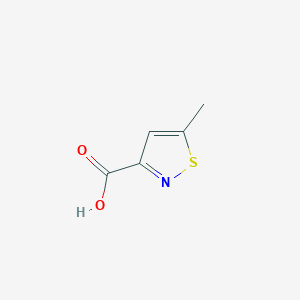

Structure

2D Structure

Propiedades

IUPAC Name |

5-methyl-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHWGPSYZLZEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717681 | |

| Record name | 5-Methyl-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110632-59-2 | |

| Record name | 5-Methyl-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Isoxazole and its derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity.

Mode of Action

It is known that the isoxazole ring system is a crucial moiety in drug discovery research. The presence of this ring system in a compound can influence its interaction with biological targets, leading to various therapeutic effects.

Biochemical Pathways

Studies indicate that carbohydrate, amino acid, and fatty acid metabolism pathways are majorly affected during microbial infection, adaptation, and evolution. The altered metabolites of these cellular processes accumulate in host cells and may serve as a target for controlling disease severity and progression.

Pharmacokinetics

The compound’s molecular weight (14316 g/mol) and structure suggest that it may have suitable pharmacokinetic properties for drug development.

Result of Action

The presence of the isoxazole ring system in a compound can influence its interaction with biological targets, leading to various therapeutic effects.

Action Environment

It is known that the synthesis of isoxazole derivatives often employs eco-friendly synthetic strategies, suggesting that environmental factors may play a role in the synthesis and stability of these compounds.

Actividad Biológica

5-Methylisothiazole-3-carboxylic acid (5-MICA) is a compound that has garnered significant attention due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and biochemical research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

5-MICA is characterized by the presence of an isothiazole ring, which is known for its reactivity and biological significance. The molecular formula for 5-MICA is CHNOS. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of 5-MICA exhibit significant anticancer properties. For example, studies on N'-substituted derivatives of related compounds have shown promising results against various cancer cell lines, including human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells. These compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

2. Neuroprotective Effects

The potential neuroprotective effects of 5-MICA have been explored in the context of neurological disorders. Compounds derived from 5-MICA are being investigated for their ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The modulation of these receptors could provide therapeutic avenues for reducing neuroinflammation and neuronal death.

3. Antimicrobial Properties

5-MICA has shown antimicrobial activity against various pathogens. It is particularly noted for its efficacy as a biocide in industrial applications, where it helps control bacterial and fungal growth . Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.

The biological activity of 5-MICA can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from 5-MICA have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : By acting as modulators of neurotransmitter receptors, these compounds can influence signaling pathways that affect cell survival and apoptosis.

- Membrane Disruption : The antimicrobial action is primarily due to the disruption of microbial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Activity

In a study involving the synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid, researchers found that certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines. The most active compound demonstrated enhanced selectivity for cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of thiazole derivatives related to 5-MICA. Researchers reported that these compounds could significantly reduce neuronal death in vitro by modulating AMPA receptor activity, which is crucial for synaptic transmission and plasticity . This finding opens pathways for developing treatments for neurodegenerative diseases.

Data Tables

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-MICA is characterized by the molecular formula . The presence of the isothiazole ring contributes to its biological activity, allowing it to interact with various biological targets. The compound's unique structure enables it to exhibit multiple mechanisms of action, making it valuable in various research applications.

Anticancer Activity

Research has indicated that derivatives of 5-MICA exhibit significant anticancer properties. For instance, studies have shown that N'-substituted derivatives can selectively target cancer cells, such as human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells. These compounds demonstrate cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .

Case Study:

In a study involving the synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid, certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines. The most active compound showed enhanced selectivity for cancer cells compared to non-cancerous cells, indicating its therapeutic potential in oncology .

Neuroprotective Effects

The neuroprotective potential of 5-MICA has been explored in relation to neurological disorders. Compounds derived from 5-MICA are being investigated for their ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This modulation could provide new therapeutic avenues for reducing neuroinflammation and neuronal death .

Case Study:

A study focused on thiazole derivatives related to 5-MICA reported significant reductions in neuronal death in vitro by modulating AMPA receptor activity. This finding opens pathways for developing treatments for neurodegenerative diseases .

Antimicrobial Properties

5-MICA exhibits antimicrobial activity against various pathogens and is particularly noted for its efficacy as a biocide in industrial applications. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes .

Agricultural Applications

5-MICA has potential applications in agriculture as a biopesticide due to its antimicrobial properties. Its effectiveness against fungal pathogens can be harnessed to develop environmentally friendly pest control strategies.

Pharmaceutical Synthesis

In pharmaceutical chemistry, 5-MICA serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Data Tables

Comparación Con Compuestos Similares

5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide

- Structure : Chlorine at position 5, hydrazide group at position 3.

- Activity : Demonstrates potent antitumor activity against colorectal and breast cancer cell lines, with IC₅₀ values comparable to cisplatin. The hydrazide (-CONHNH₂) and Schiff base (-N=CH) groups are critical for binding to cellular targets .

- Synthesis : Derived from 5-chloro-3-methylisothiazole-4-carboxylic acid via hydrazine substitution .

3-Methylisothiazole-5-Carboxylic Acid (CAS: 66975-83-5)

- Structure : Carboxylic acid at position 5, methyl at position 3 (positional isomer of the target compound).

Methyl-3-Hydroxyisothiazole-5-Carboxylate (CAS: 100241-89-2)

- Structure : Hydroxyl group at position 3, esterified carboxylic acid at position 4.

- Application : Serves as a building block for nucleophilic substitutions or ring-opening reactions. The ester group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug development .

Isoxazole Derivatives: Structural and Functional Contrasts

5-Methylisoxazole-3-Carboxylic Acid (CAS: 3405-77-4)

- Structure : Isoxazole ring (oxygen and nitrogen) with methyl at position 5 and carboxylic acid at position 3.

- Activity: Inhibits monoamine oxidase (MAO) enzymes and serves as a ligand for transition metals. The oxygen atom in the ring increases polarity compared to isothiazoles, impacting pharmacokinetics .

- Crystallography : Forms dimeric structures via O–H⋯O hydrogen bonds, stabilizing its solid-state conformation .

5-Methyl-3-Phenylisoxazole-4-Carboxylic Acid

- Structure : Phenyl group at position 3, carboxylic acid at position 4.

- Activity : Exhibits antifungal and antitumor properties. The bulky phenyl group enhances π-π stacking interactions with aromatic residues in enzyme active sites .

- Synthesis : Prepared via cycloaddition of benzaldehyde oxime and ethyl acetoacetate, followed by hydrolysis .

5-Ethyl-4-Methylisoxazole-3-Carboxylic Acid

- Structure : Ethyl at position 5, methyl at position 4.

- Used in agrochemical research due to its stability under physiological conditions .

Comparative Analysis Table

Key Structural and Functional Insights

Heterocyclic Core Differences :

- Isothiazoles (S and N in the ring) exhibit greater electron-withdrawing effects compared to isoxazoles (O and N), influencing reactivity and binding to charged biological targets .

Substituent Position :

- Carboxylic acid at position 3 (isothiazole) vs. position 4 (isoxazole) alters hydrogen-bonding networks and solubility. For example, this compound is more water-soluble than its isoxazole counterpart .

Biological Activity :

- Isothiazole derivatives with hydrazide groups show superior antitumor activity, while isoxazoles with aryl groups (e.g., phenyl) excel in antifungal applications .

Métodos De Preparación

Preparation of 5-Hydroxymethylthiazole as a Key Intermediate

- A process described for related thiazole derivatives involves reacting 2-chloro-5-chloromethylthiazole with carboxylic acid salts (e.g., sodium formate) in the presence of a quaternary ammonium phase transfer catalyst.

- The reaction occurs at temperatures between 25°C and 120°C, producing an ester intermediate.

- Subsequent hydrolysis with strong bases (NaOH, KOH, LiOH) yields 2-chloro-5-hydroxymethylthiazole.

- Dechlorination via catalytic hydrogenation or metal-mediated reduction (Zn/AcOH, Mg/MeOH) affords 5-hydroxymethylthiazole.

- This intermediate can be further oxidized or functionalized to introduce the carboxylic acid group at the 3-position.

This method highlights the utility of halogenated precursors and phase transfer catalysis in constructing functionalized thiazole rings, which can be adapted for isothiazole analogs.

Nucleophilic Addition and Hydrazide Intermediate Route

Another approach involves the synthesis of isothiazole carboxylic acid hydrazides as intermediates, which can be transformed into the target acid.

- Starting from 5-chloro-3-methylisothiazole-4-carboxylic acid derivatives, hydrazides are prepared via nucleophilic substitution and addition reactions.

- An efficient method uses 2-propanol as a solvent, allowing crystallization of the hydrazide product directly from the reaction mixture.

- The hydrazide intermediate can then undergo further transformations to yield the carboxylic acid functionality at the 3-position.

- This route is notable for its relatively high yields (50–86%) and mild reaction conditions (ethanol solvent, 78°C, 4 hours stirring).

- The nucleophilic addition mechanism involves the reaction of hydrazide with carbonyl compounds, forming imine bonds after elimination of water.

This synthetic path is advantageous for preparing derivatives of 5-methylisothiazole-3-carboxylic acid with potential biological activity.

Comparison with Related Heterocyclic Carboxylic Acid Syntheses

While direct methods for this compound are sparse, analogous processes for related heterocycles like 5-methylisoxazole-4-carboxylic acid provide valuable procedural insights.

- For example, the preparation of 5-methylisoxazole-4-carboxylic acid involves:

- Condensation of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester.

- Reaction of this ester with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (−20°C to 10°C) to yield ethyl-5-methylisoxazole-4-carboxylate.

- Hydrolysis with strong acid to afford 5-methylisoxazole-4-carboxylic acid.

- Crystallization from solvents such as toluene and acetic acid to purify the product.

Although this is an isoxazole rather than an isothiazole, the stepwise ester formation, cyclization, and acid hydrolysis provide a conceptual framework adaptable to isothiazole synthesis.

Data Table Summarizing Key Preparation Parameters

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Methylisothiazole-3-carboxylic acid derivatives?

Answer:

Synthesis typically involves coupling reactions or cyclization strategies. For example:

- Coupling agents : Carbodiimides (e.g., DCC, EDC) and bases (e.g., triethylamine) are used to form amide bonds with azetidine or other amines, as seen in related isoxazole systems .

- Cyclization : Refluxing precursors (e.g., benzaldehyde oxime derivatives) with acetic acid and sodium acetate under inert atmospheres, followed by acid hydrolysis to yield carboxylic acid derivatives .

- Purification : Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Answer:

Key strategies include:

- Temperature control : Maintain inert atmospheres (N₂/Ar) and moderate reflux temperatures (e.g., 60–80°C) to prevent decomposition .

- Stoichiometric adjustments : Use a 10% molar excess of formyl-indole precursors to drive reactions to completion .

- Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Basic: What analytical techniques are recommended for structural validation of this compound?

Answer:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis : Verify molecular formula against theoretical values .

Advanced: How should discrepancies in reported melting points or spectral data be resolved?

Answer:

- Recrystallization : Repurify compounds using solvents like ethanol or DMF/acetic acid to eliminate impurities affecting melting points .

- Cross-validation : Compare NMR data with crystallographic results (e.g., X-ray diffraction) to confirm structural assignments .

- Batch analysis : Test multiple synthetic batches to identify consistency in spectral signatures .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid) .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced: What strategies improve low yields in coupling reactions with amines?

Answer:

- Activation : Pre-activate the carboxylic acid using HOBt/DMAP to enhance coupling efficiency .

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Post-reaction workup : Extract unreacted amines with dilute HCl to isolate products .

Basic: How can regiochemical outcomes of substitution reactions be confirmed?

Answer:

- X-ray crystallography : Resolve crystal structures to assign substituent positions unambiguously (e.g., torsion angles for phenyl ring orientation) .

- NOESY NMR : Detect spatial proximity between protons to infer regiochemistry .

Advanced: How do crystallographic data inform the design of bioactive derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.